
S1P1 agonist 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sphingosine-1-phosphate receptor 1 agonist 4 is a compound that targets the sphingosine-1-phosphate receptor 1. This receptor is a part of the G protein-coupled receptor family and plays a crucial role in various physiological processes, including immune cell trafficking, vascular development, and neurogenesis. Sphingosine-1-phosphate receptor 1 agonist 4 is primarily studied for its potential therapeutic applications in diseases such as multiple sclerosis and inflammatory bowel disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate receptor 1 agonist 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of oxadiazole-based intermediates. The reaction conditions often include the use of solvents like toluene and reagents such as magnesium chloride and triphenylphosphine oxide .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate receptor 1 agonist 4 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Sphingosine-1-phosphate receptor 1 agonist 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
Sphingosine-1-phosphate receptor 1 agonist 4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the sphingosine-1-phosphate signaling pathway.
Biology: It helps in understanding the role of sphingosine-1-phosphate receptor 1 in immune cell trafficking and vascular development.
Medicine: It is being investigated for its therapeutic potential in treating multiple sclerosis, inflammatory bowel disease, and other autoimmune disorders.
Industry: It is used in the development of new drugs targeting the sphingosine-1-phosphate receptor 1
Mécanisme D'action
Sphingosine-1-phosphate receptor 1 agonist 4 exerts its effects by binding to the sphingosine-1-phosphate receptor 1. This binding activates the receptor, leading to downstream signaling events that regulate immune cell trafficking, vascular development, and neurogenesis. The molecular targets involved include various G protein-coupled receptors and intracellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fingolimod: A non-selective sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate receptor 1 and 5 modulator used for treating multiple sclerosis.
Uniqueness
Sphingosine-1-phosphate receptor 1 agonist 4 is unique due to its high selectivity for the sphingosine-1-phosphate receptor 1, which minimizes off-target effects and enhances its therapeutic potential. Unlike non-selective modulators, it provides a more targeted approach, reducing the risk of adverse effects associated with broader receptor modulation .
Propriétés
Formule moléculaire |
C24H31NO3 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
[(1R,3S)-1-amino-3-[(6R)-6-[(3-methoxyphenoxy)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol |
InChI |
InChI=1S/C24H31NO3/c1-27-22-3-2-4-23(13-22)28-15-17-5-6-19-12-20(8-7-18(19)11-17)21-9-10-24(25,14-21)16-26/h2-4,7-8,12-13,17,21,26H,5-6,9-11,14-16,25H2,1H3/t17-,21+,24-/m1/s1 |
Clé InChI |
ULPUUXGQQJQWLG-QATBIIFWSA-N |
SMILES isomérique |
COC1=CC(=CC=C1)OC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N |
SMILES canonique |
COC1=CC(=CC=C1)OCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



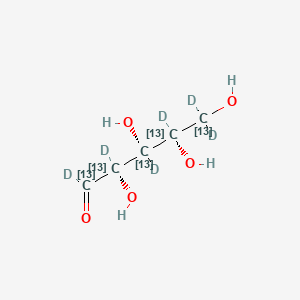
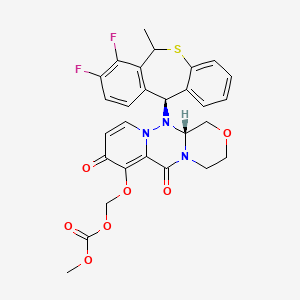

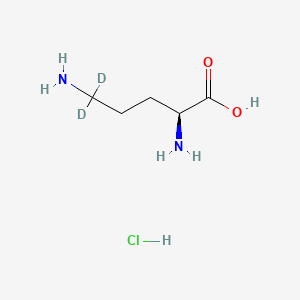
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
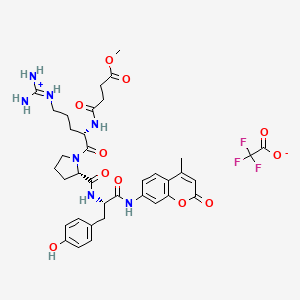

![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)

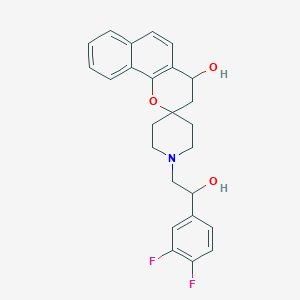

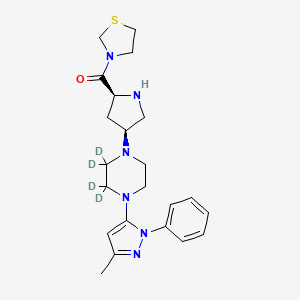
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
